methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
The compound methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core substituted with a methyl ester at position 7 and a pentyl chain at position 3. The pentyl chain terminates in a carbamoyl group linked to a 2-(4-ethylpiperazin-1-yl)ethyl moiety. Tetrahydroquinazoline derivatives are notable for their diverse pharmacological profiles, including kinase inhibition and anticancer activity . The ethylpiperazine group may enhance solubility and receptor binding, while the methyl ester could influence metabolic stability compared to ethyl esters.
Properties
IUPAC Name |
methyl 3-[6-[2-(4-ethylpiperazin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-3-27-13-15-28(16-14-27)12-10-25-21(30)7-5-4-6-11-29-22(31)19-9-8-18(23(32)34-2)17-20(19)26-24(29)33/h8-9,17H,3-7,10-16H2,1-2H3,(H,25,30)(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWFWOQPTFNIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Structural Comparison
Key Observations :
- Ester Groups : The target’s methyl ester may confer greater metabolic stability than ethyl esters (e.g., I-6230) but lower solubility than diethyl esters () .
- Substituents : The ethylpiperazine moiety (target) contrasts with pyridazine (I-6230) and thiadiazole () groups, impacting solubility and target affinity.
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- Melting Points: The diethyl dicarboxylate () has a high melting point (243–245°C), likely due to nitro and cyano groups enhancing crystallinity. The target’s melting point is unreported but may be lower due to flexible substituents .
- Solubility : The ethylpiperazine group (target) could improve aqueous solubility compared to nitro-substituted compounds () .
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